molecular formula C11H12O4 B3057956 5-(Benzyloxy)-1,3-dioxan-2-one CAS No. 86629-66-5

5-(Benzyloxy)-1,3-dioxan-2-one

Cat. No.: B3057956
CAS No.: 86629-66-5
M. Wt: 208.21 g/mol
InChI Key: RTJMBRNDSHKMEX-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1,3-dioxan-2-one (CAS 86629-66-5) is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This reagent features a 1,3-dioxan-2-one core structure, which is a cyclic carbonate, substituted with a benzyloxy group at the 5-position. The compound is characterized by its SMILES code: O=C1OCC(OCC2=CC=CC=C2)CO1 . As a building block in organic synthesis, the 1,3-dioxan-2-one scaffold and its derivatives are of significant interest in medicinal and agrochemical research. Related 1,3-dioxole and 1,3-dioxane structures are frequently explored for their biological activities and as key intermediates in the development of novel active compounds . For instance, research has demonstrated that 1,3-benzodioxole derivatives can act as potent agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1), functioning as effective plant root growth promoters . This makes such chemical classes a promising scaffold for discovering and developing new plant growth regulators . This product is provided strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use . Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylmethoxy-1,3-dioxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-11-14-7-10(8-15-11)13-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJMBRNDSHKMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC(=O)O1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583122
Record name 5-(Benzyloxy)-1,3-dioxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86629-66-5
Record name 5-(Benzyloxy)-1,3-dioxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry for 5 Benzyloxy 1,3 Dioxan 2 One

Synthetic Pathways from Glycerol (B35011) Derivatives

The primary route to 5-(benzyloxy)-1,3-dioxan-2-one begins with the transformation of glycerol, a readily available and renewable starting material. The synthesis strategically employs protecting groups to enable regioselective modifications.

Utilization of cis-2-Phenyl-1,3-dioxan-5-ol as a Key Intermediate

A cornerstone of this synthetic pathway is the formation of cis-2-phenyl-1,3-dioxan-5-ol, also known as 1,3-O-benzylideneglycerol. nih.govbham.ac.uk This cyclic acetal (B89532) is prepared by the acid-catalyzed reaction of glycerol with benzaldehyde (B42025). acs.org This initial step serves to protect the 1- and 3-hydroxyl groups of glycerol, leaving the C2-hydroxyl group available for subsequent functionalization.

The reaction typically yields a mixture of cis and trans isomers, with the cis isomer being the desired intermediate for the synthesis of this compound. mdpi.comchemicalbook.com The formation of the six-membered 1,3-dioxane (B1201747) ring is generally favored over the five-membered 1,3-dioxolane (B20135) ring. mdpi.comresearchgate.net The separation of the cis and trans isomers can be achieved through methods such as low-temperature recrystallization. researchgate.net

Table 1: Synthesis of 2-Phenyl-1,3-dioxan-5-ol from Glycerol and Benzaldehyde

Catalyst Solvent Temperature (°C) Glycerol Conversion (%) Selectivity for 2-Phenyl-1,3-dioxan-5-ol (%) Reference
Acidic Cation Exchange Resin None 100 >93 ~80 (cis and trans) nih.gov
Fe3O4@SiO2@HPW None 120 85.95 High (cyclic acetals) mdpi.comresearchgate.net
Solid Sulfonic Acid (RHASO3H) None Optimized 78 67 (five-membered ring favored) researchgate.net

Regioselective Benzylation Strategies (e.g., using Benzyl (B1604629) Bromide)

With the C1 and C3 hydroxyl groups protected within the acetal ring, the free hydroxyl group at the C5 position of cis-2-phenyl-1,3-dioxan-5-ol can be selectively benzylated. This is a critical step to introduce the benzyloxy functionality. The most common method for this transformation is the Williamson ether synthesis, which involves deprotonation of the alcohol with a suitable base followed by reaction with benzyl bromide. sci-hub.sedtu.dk

The choice of base and solvent is crucial for achieving high yields and preventing side reactions. Strong bases such as sodium hydride (NaH) are often employed in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). dtu.dk The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can also facilitate the reaction.

Cyclization Reactions for 1,3-Dioxan-2-one (B34567) Ring Formation

Following the successful benzylation of the C5 hydroxyl group, the next stage involves the deprotection of the benzylidene acetal to liberate the 1- and 3-hydroxyl groups, yielding 2-(benzyloxy)propane-1,3-diol. This diol is then subjected to a cyclization reaction to form the desired 1,3-dioxan-2-one ring.

This cyclization is typically achieved using a carbonyl-inserting reagent. Common reagents for this purpose include phosgene (B1210022) and its derivatives, such as triphosgene (B27547) or ethyl chloroformate, in the presence of a base like triethylamine (B128534) or pyridine. sci-hub.segoogle.com These reactions are generally performed at low temperatures to control reactivity and minimize side reactions. The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) has also been reported as a safer alternative to phosgene for the cyclization of 1,3-diols. nih.gov

Optimization of Reaction Conditions and Yields for Monomer Synthesis

For the initial acetal formation, studies have shown that temperature and the molar ratio of glycerol to benzaldehyde significantly impact both the conversion of glycerol and the selectivity towards the desired 1,3-dioxan product. mdpi.comresearchgate.net For instance, an increase in temperature can enhance glycerol conversion but may also lead to the formation of undesired byproducts. nih.gov

In the benzylation step, the choice of base and solvent system is critical. The use of strong bases like sodium hydride in anhydrous aprotic solvents generally provides good yields.

For the final cyclization, the reactivity of the carbonylating agent and the reaction temperature are key factors. While highly reactive reagents like phosgene can lead to high yields, they are also highly toxic. Milder reagents such as ethyl chloroformate may require longer reaction times or higher temperatures to achieve comparable yields. bham.ac.uk A reported synthesis of a related compound, 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine, which involves a similar cyclization with 1,3-propanediol, achieved a yield of 67%. nih.govvulcanchem.com

Consideration of Stereochemical Aspects in Monomer Synthesis

Stereochemistry plays a significant role throughout the synthesis of this compound. The initial reaction between glycerol and benzaldehyde produces a mixture of cis- and trans-2-phenyl-1,3-dioxan-5-ol. mdpi.com The cis isomer, where the phenyl group and the hydroxyl group are on the same side of the dioxane ring, is the desired precursor. The stereochemical outcome of this acetalization can be influenced by the reaction conditions and catalyst used.

The subsequent benzylation of the hydroxyl group does not affect the stereochemistry at the C2 and C5 positions of the dioxane ring. However, the stereochemistry of the intermediate can influence the reactivity and the properties of the final monomer and subsequent polymers. The reaction of cis-2-phenyl-1,3-dioxan-5-ol with certain reagents can lead to rearrangements, forming 1,3-dioxolane derivatives, highlighting the importance of carefully controlled reaction conditions to maintain the desired stereochemistry. rsc.orgsigmaaldrich.com The stereoselective synthesis of substituted 1,3-dioxan-2-ones is an area of active research, with methods being developed to control the diastereoselectivity of the cyclization step. nih.govresearchgate.net

Advanced Polymerization Techniques for 5 Benzyloxy 1,3 Dioxan 2 One

Mechanistic Investigations of Ring-Opening Polymerization (ROP)

The ROP of cyclic carbonates is primarily driven by the release of ring strain, although the thermodynamic and kinetic aspects are highly dependent on the chosen polymerization mechanism and catalyst system. For six-membered rings like 1,3-dioxan-2-ones, polymerization is generally thermodynamically favored at all temperatures. The polymerization process typically involves an initiation step, followed by propagation, with the ideal scenario being the absence of termination reactions to achieve living polymerization characteristics.

Anionic Polymerization Pathways

Anionic ring-opening polymerization (AROP) is characterized by the nucleophilic attack of an anionic initiator on the cyclic monomer, leading to the formation of a propagating anionic chain end. The mechanism involves the cleavage of an acyl-oxygen bond in the carbonate monomer. The propagating species, typically an alkoxide, then continues to attack subsequent monomer molecules.

The polymerization can be initiated by strong bases such as alkoxides, hydroxides, or organometallic compounds. The reactivity in AROP is influenced by factors such as the nature of the initiator, the solvent, and the temperature. While specific studies detailing the anionic polymerization of 5-(Benzyloxy)-1,3-dioxan-2-one are not extensively documented, the general mechanism for cyclic carbonates would involve the initiation by a nucleophile that attacks the carbonyl carbon of the monomer. This leads to the opening of the ring and the formation of a new alkoxide at the other end of the opened monomer unit, which then acts as the propagating species. Control over the polymerization can be challenging due to potential side reactions, such as intermolecular or intramolecular transesterification, which can broaden the molecular weight distribution of the resulting polymer.

Metal-Catalyzed Coordination-Insertion Polymerization

Metal-catalyzed ROP is a widely employed method for the synthesis of polycarbonates due to its ability to provide excellent control over polymer molecular weight and architecture. This mechanism typically involves the coordination of the monomer to a metal center, followed by the insertion of the monomer into a metal-alkoxide bond.

Tin(II) 2-ethylhexanoate, commonly known as stannous octoate or Sn(Oct)₂, is one of the most widely used catalysts for the ROP of cyclic esters and carbonates, particularly in biomedical applications due to its FDA approval for certain uses. The polymerization is typically initiated by a co-initiator, such as an alcohol, which reacts with Sn(Oct)₂ to form the true initiating species, a tin(II) alkoxide.

The proposed mechanism for Sn(Oct)₂-catalyzed ROP is the coordination-insertion mechanism. This process begins with the coordination of the carbonyl oxygen of the this compound monomer to the tin(II) center of the tin alkoxide. This is followed by the nucleophilic attack of the alkoxide group on the carbonyl carbon of the coordinated monomer, leading to the cleavage of the acyl-oxygen bond and the insertion of the monomer into the Sn-O bond. This regenerates the alkoxide chain end, which can then coordinate and react with another monomer molecule, thus propagating the polymer chain.

Table 1: General Conditions for Sn(Oct)₂-Catalyzed ROP of Cyclic Carbonates (Note: This table is illustrative of typical conditions for related monomers due to the lack of specific data for this compound homopolymerization.)

ParameterTypical Range/Value
Catalyst Tin(II) 2-Ethylhexanoate (Sn(Oct)₂)
Co-initiator Alcohols (e.g., benzyl (B1604629) alcohol, butanol)
Temperature 100-160 °C
Solvent Bulk or high-boiling point solvents (e.g., toluene)
Monomer/Catalyst Ratio 100:1 to 1000:1

Catalytic systems based on diethyl zinc (ZnEt₂) have been explored for the ROP of various cyclic esters. These systems often involve the reaction of diethyl zinc with a proton source, such as an alcohol or a multi-hydroxyl compound, to generate a zinc alkoxide species in situ, which then acts as the initiator for the polymerization. The mechanism is believed to follow a coordination-insertion pathway similar to that of tin-based catalysts.

For the polymerization of cyclic carbonates, a zinc-alkoxide initiator would coordinate the monomer, followed by nucleophilic attack of the alkoxide on the carbonyl carbon, leading to ring-opening and chain propagation. The nature of the ligand environment around the zinc center can significantly influence the catalytic activity and stereoselectivity of the polymerization. While specific studies on the use of diethyl zinc for the ROP of this compound are not prominent in the literature, research on other functionalized cyclic carbonates suggests that zinc-based catalysts can be effective. For instance, novel catalytic systems composed of diethylzinc (B1219324) and gallic acid have been shown to be effective in the ROP of ε-caprolactone.

Rare-earth metal complexes, including those of lutetium, have emerged as highly active catalysts for the ROP of cyclic esters. Lutetium alkyl complexes can initiate polymerization either directly through the alkyl group or after conversion to a more reactive alkoxide or amide species. The polymerization mechanism is generally accepted to be a coordination-insertion type.

The large ionic radius and high coordination numbers of lutetium allow for efficient coordination of the monomer, while the nature of the ancillary ligands can be tailored to control the catalytic activity and selectivity. Although specific research on the use of lutetium alkyl complexes for the polymerization of this compound is scarce, studies on other cyclic carbonates have demonstrated the potential of these catalysts. For example, lutetium complexes bearing amino-phosphine ligands have been used for the polymerization of 2,2'-dimethyltrimethylene carbonate. The high activity of these catalysts often allows for polymerization under mild conditions.

Organocatalytic Polymerization

Organocatalytic ROP has gained significant attention as a metal-free alternative for the synthesis of polyesters and polycarbonates, which is particularly advantageous for biomedical applications where metal contamination is a concern. Various organic molecules, such as strong organic bases, thioureas, and bifunctional catalysts, have been shown to effectively catalyze the ROP of cyclic monomers.

For the polymerization of cyclic carbonates like this compound, several organocatalytic mechanisms can be envisioned. Strong organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), can activate a co-initiator (e.g., an alcohol) through hydrogen bonding, increasing its nucleophilicity and enabling it to initiate the polymerization. This is often referred to as a "monomer-activated" or "initiator-activated" mechanism. In another pathway, some nucleophilic organocatalysts can directly initiate the polymerization themselves.

Bifunctional catalysts, such as those combining a thiourea (B124793) and an amine moiety, can simultaneously activate both the monomer (through hydrogen bonding with the thiourea) and the initiator (through the amine), leading to a highly efficient and controlled polymerization. While specific kinetic data and detailed findings for the organocatalytic polymerization of this compound are limited, the general principles of organocatalysis are applicable and suggest that this would be a viable and promising route for the synthesis of well-defined poly(this compound).

Table 2: Common Organocatalysts for ROP of Cyclic Carbonates

Catalyst TypeExample(s)General Mechanism
Strong Organic Bases DBU, TBD, PhosphazenesHydrogen-bonding activation of initiator
Nucleophilic Catalysts N-Heterocyclic Carbenes (NHCs)Direct nucleophilic attack on monomer
Bifunctional Catalysts Thiourea-Amine/AmidineDual activation of monomer and initiator
Diphenyl Phosphate (B84403) (DPP) Catalysis

Diphenyl phosphate (DPP), an acidic organocatalyst, has been effectively utilized for the controlled/living ring-opening polymerization (ROP) of this compound. acs.org This method, typically initiated with an alcohol such as 3-phenyl-1-propanol (B195566) (PPA), demonstrates excellent control over the polymerization process. A key advantage of DPP catalysis is the absence of undesirable side reactions like backbiting, decarboxylation, or transesterification. acs.org Consequently, the resulting poly(this compound) exhibits a predictable molecular weight and a narrow polydispersity index (PDI), which is characteristic of a living polymerization. acs.org The robustness of this catalytic system allows for the synthesis of well-defined homopolymers and is also applicable for creating more complex structures like block copolymers. acs.org

DBU/TU Co-Catalysis

A powerful strategy for the ring-opening polymerization of cyclic monomers involves a dual catalyst system comprising 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (TU) derivative, such as 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea. This binary system operates through a cooperative mechanism where each component plays a distinct role. d-nb.info

The strong base, DBU, activates the initiating alcohol (e.g., benzyl alcohol) by deprotonation, increasing its nucleophilicity. Simultaneously, the thiourea co-catalyst acts as a hydrogen-bond donor, activating the carbonyl group of the this compound monomer. This dual activation enhances the electrophilicity of the monomer, making it more susceptible to nucleophilic attack by the initiator. This synergistic action facilitates controlled polymerization under mild conditions, enabling the synthesis of well-defined polycarbonates with predictable molar masses and low dispersity. d-nb.info This method has proven effective for various cyclic monomers, including functional carbonates, morpholine-2,5-diones, and phosphate esters.

Other Amine-Based Catalysts (e.g., DBU, TBD, MTBD)

Several organic bases have been investigated as catalysts for the ROP of trimethylene carbonates. Among the most efficient are amidines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and guanidines such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). researchgate.netmdpi.com These catalysts can operate through different mechanisms depending on the reaction conditions and the catalyst structure.

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a highly active catalyst for ROP at ambient temperatures. It typically functions by activating an alcohol initiator, which then attacks the monomer. researchgate.net

1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD): TBD is recognized as one of the most efficient organocatalysts for the ROP of cyclic esters due to its strong basicity and its ability to act as a bifunctional catalyst. researchgate.netmdpi.com It can activate both the monomer and the initiator through hydrogen bonding interactions. researchgate.netmdpi.com This dual activation leads to a highly controlled polymerization, yielding polymers with narrow molecular weight distributions. researchgate.net Studies on the ROP of trimethylene carbonate (TMC), the parent compound of this compound, show that TBD-catalyzed polymerization is well-controlled and proceeds without significant side reactions. mdpi.com

The choice of catalyst allows for fine-tuning of the polymerization kinetics and the properties of the resulting polymer. TBD, in particular, has been shown to be effective for producing high molecular weight polycarbonates with excellent control. mdpi.com

Enzymatic Polymerization (e.g., Lipase-Catalyzed ROP)

Enzymatic ring-opening polymerization offers a green and highly selective alternative to metal-based or synthetic organocatalysts. Lipases, in particular, have been successfully employed to catalyze the ROP of functionalized 1,3-dioxan-2-ones. epa.gov This biocatalytic approach is valued for its mild reaction conditions and high specificity, minimizing side reactions.

In a study on the closely related monomer 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (B1251426), various commercially available lipases were screened for their catalytic activity in bulk at 80°C. The efficiency of the polymerization, in terms of both monomer conversion and the molecular weight of the resulting polymer, was found to be highly dependent on the specific lipase (B570770) used. epa.gov For example, Lipase AK from Pseudomonas fluorescens yielded the highest monomer conversion (97%) and a number-average molecular weight (Mₙ) of 6100 g/mol . epa.gov Control experiments using thermally deactivated lipase showed no polymerization, confirming that the reaction proceeds via enzymatic catalysis. epa.gov

Screening of Various Lipases for the Polymerization of 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one epa.gov
Lipase SourceConversion (%)Mₙ (g/mol)PDI (Mₙ/Mₙ)
Lipase AK (from Pseudomonas fluorescens)9761001.5
Lipase PS (from Pseudomonas cepacia)9448001.4
Lipase CA (Novozym-435, from Candida antarctica)8842001.3
Lipase PPL (from porcine pancreas)4521001.3
Lipase CCL (from Candida cylindracea)10Oligomers

Homopolymerization Studies of this compound

The homopolymerization of this compound via controlled ROP methods yields linear aliphatic polycarbonates with pendant benzyloxy groups. The use of organocatalysts like diphenyl phosphate (DPP) allows for the synthesis of well-defined homopolymers, Poly(5-benzyloxy-trimethylene carbonate) or PBTMC. These polymerizations proceed in a controlled/living manner, which means that the molecular weight of the polymer increases linearly with monomer conversion, and the resulting polymers have narrow molecular weight distributions (polydispersity index, PDI < 1.2). acs.org The benzyloxy side group imparts specific properties to the polymer, such as increased hydrophobicity and solubility in common organic solvents. Furthermore, this functional group can be removed post-polymerization through catalytic hydrogenation to yield a polycarbonate with pendant hydroxyl groups, offering a pathway to further functionalization.

Copolymerization Strategies for Diverse Polycarbonate Architectures

Copolymerization with Cyclic Esters

To further tailor the properties of polycarbonates derived from this compound (also referred to as 5-benzyloxy-trimethylene carbonate, BTMC), copolymerization with various cyclic esters is a widely used strategy. This approach allows for the creation of random or block copolymers with tunable thermal properties, degradation rates, and mechanical characteristics.

A study on the random copolymerization of BTMC with glycolide (B1360168) via ring-opening polymerization demonstrated that incorporating BTMC units into the poly(glycolide) chain improves the solubility of the resulting copolymers in common solvents. researchgate.net The degradation rate of these poly(BTMC-co-GA) copolymers could be effectively controlled by adjusting the comonomer feed ratio. researchgate.net Similarly, DPP-catalyzed ROP has been used to synthesize block copolymers of unsubstituted trimethylene carbonate (TMC) with cyclic esters like δ-valerolactone and ε-caprolactone, indicating a viable pathway for creating block copolymers with BTMC. acs.org

Copolymerization of this compound (BTMC) and Related Monomers with Cyclic Esters
Comonomer 1Comonomer 2Catalyst SystemResulting CopolymerKey Findings
BTMCGlycolide (GA)Stannous OctoatePoly(BTMC-co-GA)Random copolymer with good solubility and tunable degradation rate. researchgate.net
Trimethylene Carbonate (TMC)δ-ValerolactoneDPPPoly(TMC)-block-poly(δ-valerolactone)Successful synthesis of block copolymers via controlled ROP. acs.org
Trimethylene Carbonate (TMC)ε-CaprolactoneDPPPoly(TMC)-block-poly(ε-caprolactone)Demonstrates the versatility of DPP for block copolymerization. acs.org
With ε-Caprolactone

The copolymerization of benzyloxy-functionalized cyclic carbonates with ε-Caprolactone (ε-CL) allows for the creation of copolymers that blend the properties of both polycarbonates and polyesters. Research into a closely related monomer, 5-(benzyloxy)-1,3-dioxepan-2-one, has demonstrated its successful copolymerization with ε-CL using stannous octoate as an initiator. nih.gov This reaction, conducted in a toluene (B28343) solution at 100°C, yields copolymers where the monomeric units are randomly distributed along the polymer chain. nih.gov

The introduction of the benzyloxy-substituted carbonate into the poly(ε-caprolactone) (PCL) backbone modifies the thermal and mechanical properties of the resulting material. For instance, copolymerization at a 10:1 ratio of ε-CL to the functionalized carbonate can produce a polymer with a significant molecular weight, which holds promise for applications requiring subsequent deprotection and functionalization. nih.gov

Monomer Feed Ratio (ε-CL : Carbonate)CatalystTemperature (°C)Resulting Copolymer StructureReference
10:1, 5:1, 1:1Sn(Oct)₂100Random nih.gov
With D,L-Lactide

Copolymerization with D,L-Lactide, a racemic mixture of L- and D-lactide, results in amorphous copolymers. The incorporation of this compound introduces functional side groups into the polylactide (PLA) chain, which can alter its physical properties and provide sites for later chemical modification. The use of catalysts like stannous octoate is common for this type of ring-opening polymerization.

With L-Lactide

The copolymerization of this compound derivatives with L-Lactide (L-LA) is a key strategy for producing functionalized, semi-crystalline biodegradable polymers. Stannous octoate (Sn(Oct)₂) is a widely used catalyst for this process, typically conducted in solution or bulk at elevated temperatures. nih.govrsc.org The resulting copolymers generally feature a random distribution of the monomer units. nih.gov

Organocatalysts have emerged as a metal-free alternative for this polymerization. Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been successfully used for the copolymerization of L-lactide with a related monomer, 5-benzyloxycarbonylamino-5-methyl-1,3-dioxan-2-one. nih.gov These organocatalysts offer precise control over the copolymer composition and can lead to narrower polydispersity indices compared to metallic catalysts. nih.gov Subsequent deprotection of the benzyl group under acidic conditions yields a functional polylactide with pendant amino groups. nih.gov

ComonomerCatalystConditionsResulting Copolymer StructureReference
5-(benzyloxy)-1,3-dioxepan-2-oneSn(Oct)₂Toluene, 100°CRandom nih.gov
5-benzyloxycarbonylamino-5-methyl-1,3-dioxan-2-oneDBU / TBDSolution / BulkControlled composition nih.gov
Benzyl-ether substituted monomerSn(Oct)₂140°CRandom rsc.org

Copolymerization with Other Cyclic Carbonates

Copolymerizing this compound with other cyclic carbonates is an effective way to synthesize aliphatic polycarbonates with diverse functionalities and degradation profiles.

With Trimethylene Carbonate (TMC)

The copolymerization with trimethylene carbonate (TMC) introduces flexibility and alters the degradation behavior of the resulting polycarbonate. When copolymerizing a similar monomer, 5-(benzyloxy)-1,3-dioxepan-2-one, with TMC using stannous octoate, a gradient copolymer is formed due to the different polymerization rates of the two monomers. nih.gov

Enzymatic catalysis presents a green alternative for this reaction. The ring-opening copolymerization of 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) with TMC has been successfully carried out using Lipase from Pseudomonas fluorescens. researchgate.net This method produces random copolymers with varying compositions depending on the monomer feed ratio. researchgate.net Analysis of the thermal properties of these copolymers shows a single glass transition temperature (Tg) that varies with the copolymer composition, which is characteristic of random copolymers. researchgate.net

ComonomerCatalystResulting Copolymer StructureKey FindingReference
5-(benzyloxy)-1,3-dioxepan-2-oneSn(Oct)₂GradientDifferent monomer polymerization rates nih.gov
5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-oneLipase AKRandomEnzymatic route to functional polycarbonates researchgate.net
With 1,4-Dioxan-2-one (B42840) (DON)

The synthesis of copolymers from this compound and 1,4-Dioxan-2-one (DON) allows for the incorporation of ether linkages within the polycarbonate backbone, which can influence the material's hydrophilicity and degradation kinetics. A related monomer, 5-benzyloxymethyl-1,4-dioxane-2-one, has been used to prepare functionalized poly(p-dioxanone) through ring-opening polymerization. chemrxiv.orggoogle.com This suggests the feasibility of copolymerizing benzyloxy-functionalized cyclic carbonates with DON to create novel biodegradable materials for applications such as drug delivery and tissue engineering. chemrxiv.orggoogle.com

With Glycolide

Copolymerization of 5-benzyloxy-1,3-dioxan-2-one, also known as 5-benzyloxy-trimethylene carbonate (BTMC), with glycolide (GA) via ring-opening polymerization yields novel biodegradable random copolymers. The incorporation of the BTMC units into the polyglycolide chain improves the solubility of the resulting polymer in common solvents. Furthermore, the degradation rate of these copolymers can be controlled by adjusting the ratio of the two monomers, making them highly suitable for medical applications where a specific degradation profile is required. This copolymerization is typically catalyzed by stannous octoate.

MonomersCatalystCopolymer StructureKey PropertiesReference
5-benzyloxy-1,3-dioxan-2-one (BTMC) and GlycolideStannous OctoateRandomGood solubility, tunable degradation rate

Synthesis of Block Copolymers

The synthesis of block copolymers incorporating this compound allows for the creation of materials with tailored properties, combining the characteristics of different polymer segments. researchgate.net One common strategy involves the sequential monomer addition in a living polymerization system. This method requires that the active chain end of the first block remains reactive to initiate the polymerization of the second monomer.

For instance, well-defined block copolymers can be synthesized by combining different polymerization techniques. This often involves the synthesis of a macroinitiator from one monomer, which is then used to initiate the polymerization of a second monomer. The choice of polymerization methods is crucial and depends on the nature of the monomers being used. harth-research-group.org

A key consideration in the synthesis of block copolymers is the potential for side reactions that can affect the purity and properties of the final product. Therefore, careful control of reaction conditions and purification of the resulting polymers are essential steps. nasa.gov The successful formation of block copolymers can be confirmed using various analytical techniques, including Gel Permeation Chromatography (GPC) to analyze molecular weight and dispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of both blocks in the copolymer structure.

Table 1: Examples of Block Copolymers Synthesized Using Various Techniques

First BlockSecond BlockPolymerization TechniqueReference
PolystyrenePoly(n-butyl methacrylate)Nitroxide-Mediated Polymerization (NMP) harth-research-group.org
Poly(tetrahydrofuran)PolystyreneCombination of Cationic and Atom Transfer Radical Polymerization (ATRP) researchgate.net
Poly(ethylene oxide)PolystyreneCombination of Anionic and Atom Transfer Radical Polymerization (ATRP) researchgate.net

Synthesis of Random Copolymers

Random copolymers of this compound are synthesized by the simultaneous polymerization of this monomer with one or more different comonomers. This approach leads to a polymer chain with a random distribution of the monomer units. The properties of the resulting copolymer are an average of the properties of the constituent homopolymers and are highly dependent on the feed ratio of the monomers.

Enzymatic ring-opening copolymerization has been successfully employed for the synthesis of random copolymers. For example, the copolymerization of 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (a derivative of the target compound) with trimethylene carbonate has been achieved using lipase from Pseudomonas fluorescens. nih.gov Analysis of the copolymer microstructure using ¹H and ¹³C NMR spectroscopy confirmed the formation of random copolymers rather than an ordered structure. nih.gov

The thermal properties of these random copolymers, as investigated by Differential Scanning Calorimetry (DSC), also support a random distribution of the monomer units. nih.gov The glass transition temperature (Tg) of the copolymers varies with the composition, which is a characteristic feature of random copolymers. nih.gov

Radical copolymerization is another method used for creating random copolymers. For instance, various ring-substituted phenylcyanoacrylates, including benzyloxy-substituted derivatives, have been copolymerized with styrene (B11656) using a radical initiator. chemrxiv.orgresearchgate.netchemrxiv.org The composition of the resulting copolymers can be determined from elemental analysis, such as nitrogen content. chemrxiv.orgresearchgate.netchemrxiv.org

Table 2: Examples of Random Copolymerization Involving Benzyloxy-Substituted Monomers

Monomer 1Monomer 2Polymerization MethodAnalytical TechniqueReference
5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-oneTrimethylene carbonateEnzymatic Ring-Opening PolymerizationNMR, DSC nih.gov
2-benzyloxy-substituted 2-methoxyethyl phenylcyanoacrylateStyreneRadical PolymerizationNitrogen Analysis chemrxiv.orgchemrxiv.org
2-benzyloxy-substituted octyl phenylcyanoacrylateStyreneRadical PolymerizationNitrogen Analysis researchgate.net

Control of Polymerization Kinetics and Macromolecular Characteristics

Achieving Controlled/Living Polymerization Regimes

Achieving a controlled or "living" polymerization is crucial for synthesizing polymers with well-defined architectures, such as specific molecular weights and narrow molecular weight distributions (low dispersity). taylorfrancis.comvt.edu In a living polymerization, chain termination and transfer reactions are absent, allowing the polymer chains to grow linearly with time. vt.edue-bookshelf.de

Various controlled/living radical polymerization (CRP) techniques have been developed, including Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. cmu.edu These methods rely on establishing a dynamic equilibrium between a small number of active propagating radicals and a large majority of dormant species. vt.edu This reversible deactivation process allows for the simultaneous growth of all polymer chains. vt.edu

The application of these techniques to heterogeneous systems like emulsion and miniemulsion polymerization offers process and economic advantages over traditional bulk and solution polymerizations. cmu.edu However, challenges such as maintaining colloidal stability and controlling side reactions need to be addressed in these systems. cmu.edu

Impact of Initiator and Catalyst Selection on Polymerization Control

The choice of initiator and catalyst is a critical factor in controlling the polymerization process. greyhoundchrom.compolymersource.cacymitquimica.com Different types of initiators are used for various polymerization mechanisms, including radical, cationic, and anionic polymerizations. cymitquimica.com

In radical polymerization, thermal initiators like azo compounds (e.g., AIBN) and peroxides (e.g., BPO) generate radicals upon heating to start the polymerization. greyhoundchrom.com Photopolymerization initiators, on the other hand, generate active species upon irradiation with UV light or an electron beam. greyhoundchrom.com

For controlled/living radical polymerizations, specialized initiating systems are required. In ATRP, for example, a transition metal complex (catalyst) and an alkyl halide (initiator) are used to establish the equilibrium between active and dormant species. vt.edu The selection of the ligand for the metal catalyst is crucial for fine-tuning the polymerization control.

In cationic ring-opening polymerization, the choice of initiator and catalyst can influence the reaction mechanism and the extent of side reactions. rsc.org

Suppression of Undesired Side Reactions (e.g., Decarboxylation, Transesterification, Backbiting)

Undesired side reactions can significantly impact the structure and properties of the resulting polymers. In the context of ring-opening polymerization of cyclic carbonates and esters, common side reactions include decarboxylation, transesterification, and backbiting.

Decarboxylation , the loss of carbon dioxide, can lead to the formation of ether linkages in the polymer backbone, altering its properties. The propensity for decarboxylation can be influenced by the catalyst, temperature, and monomer structure.

Transesterification reactions involve the exchange of ester groups, which can be intramolecular (backbiting) or intermolecular. Backbiting leads to the formation of cyclic oligomers and a broadening of the molecular weight distribution. rsc.org Intermolecular transesterification can lead to a redistribution of chain lengths, also affecting the polymer's dispersity.

The cationic ring-opening polymerization of acetals, a class of compounds related to dioxanones, is known to be prone to cyclization of the polymer chains. rsc.org Increasing the monomer conversion and the monomer-to-initiator ratio can lead to an increased amount of cyclic structures. rsc.org

The choice of catalyst and reaction conditions plays a crucial role in minimizing these side reactions. For instance, in some polymerization systems, certain catalysts may favor the desired ring-opening propagation over side reactions. Careful optimization of parameters such as temperature, reaction time, and monomer concentration is essential for achieving well-defined polymers with minimal structural defects.

Post Polymerization Modification and Chemical Functionalization

Selective Deprotection of the Benzyloxy Group

The critical first step in the functionalization of poly(5-(benzyloxy)-1,3-dioxan-2-one) is the quantitative and selective removal of the benzyl (B1604629) protecting group to unveil the pendant hydroxyl groups. This transformation converts the hydrophobic precursor polymer into a hydrophilic poly(5-hydroxy-1,3-dioxan-2-one), also known as poly(glycerol carbonate), a polymer backbone noted for its biocompatibility. nih.gov

Catalytic hydrogenolysis is a highly efficient and clean method for the debenzylation of the polymer. researchgate.net This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.govmpg.de The process involves the cleavage of the carbon-oxygen bond of the benzyl ether, releasing toluene (B28343) as a byproduct and leaving the desired pendant hydroxyl groups intact along the polycarbonate backbone. researchgate.net

The efficiency of this transformation can be influenced by several factors, including the choice of catalyst, solvent, hydrogen pressure, and reaction time. researchgate.netnih.gov Studies on similar deprotection reactions highlight that the catalyst's physical properties, such as palladium particle size and distribution on the carbon support, can significantly impact reaction rates and yields. mpg.de For complex substrates, a combination of catalysts, such as Pd/C and Pd(OH)₂/C, may be employed to prevent catalyst deactivation and ensure complete deprotection. researchgate.net The successful removal of the benzyl groups is confirmed by spectroscopic methods, which show the disappearance of the aromatic signals corresponding to the benzyl group and the appearance of a signal for the hydroxyl group.

Table 1: Conditions for Hydrogenolytic Deprotection

Parameter Description Typical Conditions
Catalyst Heterogeneous palladium catalyst for hydrogenation. 10% Palladium on Carbon (Pd/C)
Solvent A solvent capable of dissolving the polymer and suitable for hydrogenation. Tetrahydrofuran (B95107) (THF), Methanol (MeOH)
Hydrogen Source Gaseous hydrogen for the reduction reaction. H₂ gas
Pressure Pressure of the hydrogen atmosphere. High pressure
Outcome Cleavage of the benzyl ether to yield a hydroxyl group and toluene. Poly(5-hydroxy-1,3-dioxan-2-one)

Derivatization of Pendant Hydroxyl Functionalities

Once the pendant hydroxyl groups are exposed, they serve as versatile handles for a multitude of chemical derivatization reactions. This allows for the covalent attachment of various functional molecules, thereby tailoring the physical, chemical, and biological properties of the polymer.

The pendant hydroxyl groups can be readily esterified with carboxylic acids to introduce hydrophobic side chains. This modification is useful for altering the polymer's solubility, thermal properties, and self-assembly behavior. Steglich esterification is a particularly mild and effective method for this purpose, especially for sensitive substrates. organic-chemistry.orgnih.gov This reaction utilizes a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

The general mechanism involves the activation of the carboxylic acid (e.g., stearic acid or perfluorononanoic acid) by DCC to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate then reacts with the hydroxyl group on the polymer backbone, facilitated by the nucleophilic catalyst DMAP, to form the desired ester linkage. organic-chemistry.org The reaction produces a stable urea (B33335) byproduct (dicyclohexylurea) that is typically insoluble and can be removed by filtration. organic-chemistry.org This method allows for the attachment of long alkyl chains (from stearic acid) or fluorinated chains (from perfluorononanoic acid), transforming the hydrophilic polymer into an amphiphilic or highly hydrophobic material.

Table 2: Reagents for Steglich Esterification of Poly(5-hydroxy-1,3-dioxan-2-one)

Component Function Example
Polymer Provides the hydroxyl functionalities for esterification. Poly(5-hydroxy-1,3-dioxan-2-one)
Carboxylic Acid The molecule to be attached to the polymer backbone. Stearic Acid, Perfluorononanoic Acid
Coupling Agent Activates the carboxylic acid for reaction. N,N'-Dicyclohexylcarbodiimide (DCC)
Catalyst Facilitates the acyl transfer to the hydroxyl group. 4-Dimethylaminopyridine (DMAP)
Solvent A suitable solvent to dissolve reactants. Dichloromethane (DCM)

The hydroxyl functionalities are ideal sites for conjugating bioactive molecules to create advanced polymeric structures for biomedical applications.

Biotinylation: Biotin (B1667282) can be covalently attached to the polymer backbone to impart specific binding capabilities towards proteins like avidin (B1170675) and streptavidin. thermofisher.com A common strategy involves a two-step process where a linker is first attached to the polymer's hydroxyl groups via an esterification reaction. harvard.edu Subsequently, an amine-containing biotin derivative (such as biocytin) is coupled to the other end of the linker. harvard.edu Alternatively, direct esterification between the hydroxyl groups of the polymer and a carboxyl group on a biotin derivative can be achieved using coupling agents like DCC and DMAP. nih.gov This modification is useful for developing targeted drug delivery systems or diagnostic tools.

Paclitaxel (B517696) Conjugation: The anticancer drug paclitaxel (PTX) can be conjugated to the polymer to create a macromolecular prodrug with improved solubility and potentially altered pharmacokinetic profiles. nih.govnih.gov A well-established method involves a linker, such as succinic acid, to connect the drug to the polymer. nih.govrsc.org First, the hydroxyl group of the polymer is reacted with succinic anhydride (B1165640) in the presence of DMAP to introduce a terminal carboxylic acid group. nih.gov This carboxylated polymer is then activated with a coupling agent like DCC and reacted with the C2'-hydroxyl group of paclitaxel, forming a hydrolyzable ester linkage. nih.govnih.gov This approach allows for high drug loading and controlled release of the active drug. rsc.org

Table 3: Conjugation Strategies for Poly(5-hydroxy-1,3-dioxan-2-one)

Conjugate Strategy Key Reagents
Biotin Two-step linker attachment or direct esterification. 4-Fluoro-3-nitrobenzoic acid, Biocytin; or Biotin-COOH, DCC, DMAP
Paclitaxel Succinic acid linker strategy. Succinic anhydride, DMAP; then Paclitaxel, DCC

Grafting techniques allow for the growth of new polymer chains directly from the polycarbonate backbone, leading to the formation of well-defined brush-like architectures. The "grafting from" approach is particularly powerful for achieving high grafting densities. nih.gov

This method typically involves a two-step process. First, the pendant hydroxyl groups on the poly(5-hydroxy-1,3-dioxan-2-one) backbone are converted into polymerization initiators. For Atom Transfer Radical Polymerization (ATRP), a widely used controlled radical polymerization technique, this is achieved by reacting the hydroxyl groups with a molecule like 2-bromoisobutyryl bromide. This reaction attaches ATRP initiator sites along the polymer chain.

In the second step, a chosen monomer is polymerized from these initiator sites in the presence of a catalyst system (typically a copper complex). nih.gov This allows for the growth of well-defined polymer side chains with controlled molecular weight and low polydispersity. This approach can be used to modify both the bulk properties of the material and to functionalize surfaces, for example, by grafting hydrophilic polymers to improve biocompatibility. nih.gov

Q & A

Q. What are the optimized synthetic routes for 5-(Benzyloxy)-1,3-dioxan-2-one, and how can reaction yields be improved?

Methodological Answer: The synthesis of BTMC typically involves cyclocondensation reactions between benzyloxy-substituted diols and carbonyl precursors. A reported method (yield: 43%) uses acid-catalyzed conditions under inert atmosphere . To optimize yields:

  • Catalyst Selection : Lewis acids (e.g., BF₃·Et₂O) enhance reaction efficiency by stabilizing intermediates.
  • Temperature Control : Reactions conducted at 60–80°C reduce side-product formation.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves purity.

Q. Key Data :

ParameterValue/DescriptionReference
Reaction Temperature60–80°C
CatalystLewis acids (e.g., BF₃·Et₂O)
Yield43% (reported baseline)

Q. What spectroscopic techniques are critical for characterizing BTMC, and what are the diagnostic peaks?

Methodological Answer: BTMC is characterized using IR , ¹H/¹³C NMR , and mass spectrometry :

  • IR Spectroscopy : A strong carbonyl (C=O) stretch at ~1746 cm⁻¹ confirms the cyclic carbonate structure .
  • ¹H NMR : Key signals include:
    • Benzyl protons: δ 7.33–7.39 ppm (multiplet, 5H).
    • Methylene groups: δ 4.43–4.66 ppm (CH₂O from benzyl and dioxane) .
  • Mass Spectrometry : Molecular ion peak at m/z 224 (M⁺) aligns with the molecular formula C₁₁H₁₂O₄.

Advanced Research Questions

Q. How can iodocyclization reactions involving BTMC derivatives be mechanistically investigated?

Methodological Answer: Iodocyclization of BTMC derivatives (e.g., 4-(iodomethyl)-6-methyl-1,3-dioxan-2-one) is studied using:

  • NMR Spectroscopy : COSY and HSQC experiments map proton-proton correlations and carbon-proton connectivity, confirming regioselectivity .
  • Kinetic Studies : Monitoring reaction progress via GC/MS under varying temperatures reveals activation energy barriers .

Example Mechanism :
Acidic conditions promote iodomethyl group migration, forming a six-membered transition state. ROESY NMR data validate steric interactions influencing product stereochemistry .

Q. What role does BTMC play in synthesizing functional polymers, and how do structural modifications affect material properties?

Methodological Answer: BTMC serves as a cyclic monomer in ring-opening polymerization (ROP) to produce polycarbonates with tailored properties:

  • Catalytic Systems : Tin(II) octoate or enzymatic catalysts (e.g., lipases) enable controlled molecular weight distribution .
  • Functionalization : Introducing chiral side chains (e.g., cholesterol derivatives) enhances mesogenic behavior, studied via DSC and XRD .

Q. Material Properties :

ModificationImpact on PolymerReference
Benzyloxy GroupIncreases hydrophobicity
Chiral SubstituentsInduces liquid crystallinity

Q. How can computational modeling resolve contradictions in reaction outcomes for BTMC-based systems?

Methodological Answer: Discrepancies in regioselectivity (e.g., iodocyclization vs. elimination pathways) are addressed via:

  • DFT Calculations : Compare transition state energies for competing pathways.
  • Solvent Effects : Simulate polarity impacts using COSMO-RS models.
  • Validation : Cross-reference computational results with experimental NMR/GC-MS data .

Q. What strategies mitigate hydrolysis of the carbonate ring during BTMC storage or reactions?

Methodological Answer:

  • Storage : Anhydrous conditions (desiccators, molecular sieves) prevent moisture ingress.
  • Reaction Design : Use aprotic solvents (e.g., THF, DCM) and avoid aqueous workups.
  • Stabilizers : Additives like triethylamine scavenge acidic byproducts .

Data Contradiction Analysis :
Discrepancies in reported yields (e.g., 43% vs. lower values in similar protocols) may arise from:

  • Purity of Starting Materials : Impurities in diol precursors reduce efficiency.
  • Catalyst Degradation : Moisture-sensitive catalysts (e.g., BF₃·Et₂O) require strict anhydrous handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.